molecular formula C77H148O8 B1582805 Pentaerythritol tetraisostearate CAS No. 62125-22-8

Pentaerythritol tetraisostearate

Cat. No. B1582805
CAS RN: 62125-22-8
M. Wt: 1202 g/mol
InChI Key: LPGFSDGXTDNTCB-UHFFFAOYSA-N
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Description

Pentaerythritol tetraisostearate is a non-aqueous ester that functions as a thickener, moisturizing ingredient, and binding agent in skin care products . It is derived from isostearic acid, a type of fatty acid . It is used in cosmetics in amounts from 0.1% to 55% .


Synthesis Analysis

The synthesis of Pentaerythritol tetraisostearate involves taking pentaerythritol and isostearic acid according to a mole ratio of 1:4.0-4.2 and putting into a reaction kettle . A composite metal oxide is added, reacting at a temperature of 140 to 150 DEG C for 4 to 5 h .


Molecular Structure Analysis

The molecular formula of Pentaerythritol tetraisostearate is C77H148O8 . Its average mass is 1201.994 Da and its monoisotopic mass is 1201.117432 Da .


Chemical Reactions Analysis

Pentaerythritol tetraisostearate is formed by reacting pentaerythritol (C5H12O4), an alcohol commonly used in paints and varnishes, with nitric acid (HNO2) .


Physical And Chemical Properties Analysis

Pentaerythritol tetraisostearate is a crystalline solid . It has a density of 0.9±0.1 g/cm3, a boiling point of 990.5±60.0 °C at 760 mmHg, and a flash point of 339.5±32.9 °C .

Scientific Research Applications

Energy Transfer in Explosive Materials

Pentaerythritol tetranitrate (PETN) is a well-known secondary explosive. Research has shown its effectiveness in studying shock initiation and energy propagation in energetic materials. Studies using two-dimensional infrared spectroscopy (2D IR) on PETN thin films have been instrumental in understanding vibrational energy transfer and relaxation mechanisms in these materials. This research is crucial for improving the safety and efficacy of explosives (Ostrander et al., 2017).

Thermal Energy Storage Applications

Pentaerythritol is recognized for its high solid-solid phase change enthalpy, making it suitable for thermal energy storage applications. The substance undergoes a structural transition at a specific temperature, absorbing a significant amount of energy. This property is exploited in thermal energy storage systems, where pentaerythritol, often enhanced with alumina nanoparticles, offers good thermal and chemical stability under repeated thermal cycles (VenkitarajK et al., 2017).

Synthesis and Catalysis

Pentaerythritol tetraisostearate synthesis has been studied using SO42-/TiO2-Al2O3 solid superacid as a catalyst. This research focuses on optimizing the esterification process by varying factors like molar ratios, catalyst dosage, reaction temperature, and time. The catalyst showed high activity and selectivity, with an esterifying conversion of over 97% (Wang Xin-rong, 2011).

Environmental Degradation of Explosives

PETN's degradation in the environment, particularly its impact on aquatic ecosystems, has been a subject of study. Research involving the use of granular iron to remediate PETN-contaminated water has shown promising results. The degradation process follows a sequence of denitrations, eventually reducing PETN to pentaerythritol, with iron reducing the released nitrites to ammonium. This study offers insights into environmental remediation techniques for explosive compounds (Zhuang et al., 2008).

Flame Retardant Applications

Pentaerythritol has applications in enhancing the flame retardancy of polyolefins. It reacts with other additives like tetraethoxy-silane and ammonium-polyphosphate, forming an interfacial layer around particles, which improves flame retardancy. This application has been explored through thermal and surface analysis methods (Marosi et al., 1999).

Future Directions

Pentaerythritol tetraisostearate is used as an emollient, skin conditioning agent, and viscosity increasing agent in cosmetic products . It is also used as a wetting agent for pigments and UV filters in make-up & sun care products . Future research may focus on improving its synthesis process and expanding its applications .

properties

IUPAC Name

[3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H148O8/c1-69(2)57-49-41-33-25-17-9-13-21-29-37-45-53-61-73(78)82-65-77(66-83-74(79)62-54-46-38-30-22-14-10-18-26-34-42-50-58-70(3)4,67-84-75(80)63-55-47-39-31-23-15-11-19-27-35-43-51-59-71(5)6)68-85-76(81)64-56-48-40-32-24-16-12-20-28-36-44-52-60-72(7)8/h69-72H,9-68H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGFSDGXTDNTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H148O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894450
Record name Pentaerythrityl tetraisostearate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1202.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Pentaerythritol tetraisostearate

CAS RN

62125-22-8
Record name Pentaerythrityl tetraisostearate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentaerythrityl tetraisostearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate)
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Record name PENTAERYTHRITYL TETRAISOSTEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
RL Cottington, H Ravner, PJ Sniegoski - ASLE TRANSACTIONS, 1971 - Taylor & Francis
… In Table 2 it is seen that the most numerous of the five species is pentaerythritol tetraisostearate. The average acyl composition of the mixed ester, however, approximates that of …
Number of citations: 8 www.tandfonline.com
U Wallfahrer, A Savidge, C Monti - Synthetics, Mineral Oils, and …, 2020 - taylorfrancis.com
Polymer esters are copolymers of a-olefins and maleic or fumaric acid esterified with short or medium chain length alcohols. Polymer esters, like most diesters and polyol esters, are …
Number of citations: 6 www.taylorfrancis.com
HJ Lim, EC Cho, JA Lee, J Kim - Colloids and Surfaces A: Physicochemical …, 2012 - Elsevier
Here we report a novel approach for the use of hydrogel nanoparticles as effective carriers in transdermal delivery systems. Hydrogel nanoparticles, sized of 37nm at dried state, were …
Number of citations: 40 www.sciencedirect.com
J Nowicki, D Stańczyk, J Drabik… - Journal of the …, 2016 - Wiley Online Library
Studies on the synthesis of esters of natural origin fatty acids (oleic acid) and a branched synthetic isostearic acid derived from oleic acid with commercially available selected higher …
Number of citations: 20 aocs.onlinelibrary.wiley.com
T Uchida, K Nishioka, A Motoki… - Chemical and …, 2016 - jstage.jst.go.jp
This study investigated the effects of 25 kinds of esters that are used in cosmetics on the permeation of four model compounds with different polarities (caffeine [CF], aminopyrine [AMP], …
Number of citations: 15 www.jstage.jst.go.jp
JA Imperante - Surfactants in Personal Care Products and …, 2006 - books.google.com
Fatty esters have long been used as vehicles for the preparation of pigment dispersions and as oil phases in cosmetic products. The term esters covers a variety of products that have …
Number of citations: 2 books.google.com
SK Singh - 2010 - books.google.com
Cosmetics products are created for application on the body for the purpose of cleansing, beautifying or altering appearance and enhancing attractive features. It is not similar like …
Number of citations: 28 books.google.com
E Spiess - Chemistry and Technology of the Cosmetics and …, 1992 - Springer
… Pentaerythritol tetraisostearate is a high molecular weight, highly branched ester of pentaerythritol and … The liquid pentaerythritol tetraisostearate has a melting point well below oe. …
Number of citations: 19 link.springer.com
ML Schlossman - Handbook of Cosmetic Science and …, 2001 - taylorfrancis.com
Decorative cosmetics are principally concerned with beautifying and decoration rather than functionality. No discussion of decorative products can be complete without a full …
Number of citations: 11 www.taylorfrancis.com
ML Schlossman - Cosmeceuticals: Drugs vs. Cosmetics, 2000 - books.google.com
Decorative cosmetics are principally concerned with beautifying and decoration, rather than functionality. No discussion of decorative products can be complete without a full …
Number of citations: 0 books.google.com

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